molecular formula C8H11N3O2 B15239158 Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B15239158
M. Wt: 181.19 g/mol
InChI Key: GTXFHZXJVCAXBV-UHFFFAOYSA-N
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Description

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound with a fused imidazole and pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its reactivity and binding properties. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-7-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h4-5,9H,2-3H2,1H3,(H,10,11)

InChI Key

GTXFHZXJVCAXBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC2=C1N=CN2

Origin of Product

United States

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